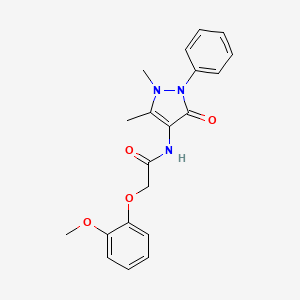
N-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, commonly known as DCTD, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCTD is a member of the triazine family and has been found to possess unique properties that make it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of DCTD involves the inhibition of ATP binding to the active site of the target enzyme. This results in the inhibition of the enzyme's activity, which in turn leads to the disruption of various biological processes that depend on the enzyme's activity.
Biochemical and Physiological Effects
DCTD has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in various cancer cell lines, inhibit cell growth and proliferation, and inhibit angiogenesis. DCTD has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DCTD in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying various biological processes. However, one of the limitations of using DCTD is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of DCTD in scientific research. One potential application is in the development of novel cancer therapies. DCTD has been shown to have potent anti-cancer activity and could be used as a starting point for the development of new drugs. Another potential application is in the study of various signaling pathways involved in disease processes. DCTD's ability to inhibit various enzymes involved in these pathways makes it a valuable tool for studying their mechanisms. Finally, DCTD could also be used in the development of new anti-inflammatory drugs, given its ability to reduce the production of pro-inflammatory cytokines.
Conclusion
In conclusion, DCTD is a valuable tool for scientific research due to its unique properties. Its potent inhibitory activity against a wide range of enzymes makes it a valuable tool for studying various biological processes. While there are limitations to its use, there are also several future directions for its application in the development of novel therapies for cancer, inflammation, and other diseases.
Méthodes De Synthèse
The synthesis of DCTD involves the reaction between 2,4-dichloroaniline and 6-trifluoromethyl-1,3,5-triazine-2,4-diamine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product that can be easily purified and characterized.
Applications De Recherche Scientifique
DCTD has been widely used in scientific research due to its unique properties. It has been found to possess potent inhibitory activity against a wide range of enzymes, including tyrosine kinases, protein kinases, and cyclin-dependent kinases. This makes it a valuable tool for studying the mechanisms of various biological processes, including cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
2-N-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F3N5/c11-4-1-2-6(5(12)3-4)17-9-19-7(10(13,14)15)18-8(16)20-9/h1-3H,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJABPPIXDGMZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=NC(=NC(=N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5836413.png)
![7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5836420.png)


![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)

![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)


![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5836449.png)



